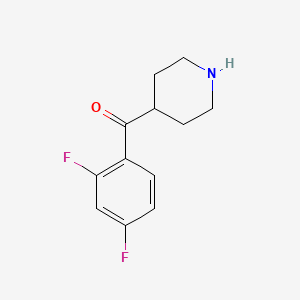

(2,4-Difluorophenyl)(piperidin-4-yl)methanone

Description

Propriétés

IUPAC Name |

(2,4-difluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJPGQDCLBMXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517438 | |

| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84162-86-7 | |

| Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (2,4-Difluorophenyl)(piperidin-4-yl)methanone, a key intermediate in the synthesis of various pharmaceutical compounds. The document details the prevalent Friedel-Crafts acylation route, including variations in the protecting group strategy, and touches upon a potential Grignard reaction pathway. Experimental protocols, quantitative data, and visual representations of the synthetic workflows are provided to assist researchers in the replication and optimization of these syntheses.

Introduction

This compound is a crucial building block in medicinal chemistry, notably serving as a precursor for antipsychotic drugs such as Risperidone and Paliperidone. The synthesis of this intermediate with high purity and yield is therefore of significant interest to the pharmaceutical industry. The core of its synthesis typically involves the formation of a ketone by linking a 2,4-difluorophenyl group to a piperidine-4-yl moiety. This guide will explore the most common and effective methods to achieve this transformation.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most widely employed method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of 1,3-difluorobenzene with a suitably activated piperidine-4-carboxylic acid derivative. To prevent side reactions on the piperidine nitrogen, a protecting group is essential. The two most common protecting groups utilized are the acetyl (Ac) and tert-butyloxycarbonyl (Boc) groups.

Synthesis via N-Acetyl Protected Piperidine

This pathway involves the use of 1-acetylpiperidine-4-carbonyl chloride as the acylating agent.

Logical Workflow for N-Acetyl Pathway

Spectroscopic Analysis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of (2,4-Difluorophenyl)(piperidin-4-yl)methanone, a key intermediate in the synthesis of antipsychotic drugs such as Risperidone. This document outlines the expected data from core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—and provides detailed experimental protocols for obtaining these data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-(2,4-Difluorobenzoyl)piperidine

-

CAS Number: 84162-86-7[1]

-

Molecular Formula: C₁₂H₁₃F₂NO

-

Molecular Weight: 225.23 g/mol [1]

Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. It is important to note that while this compound is a well-known intermediate, publicly available, experimentally-derived spectra are limited. The NMR data presented here are predicted based on analysis of closely related structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.85 - 7.75 | m | 1H | Aromatic H (ortho to C=O) |

| ~ 6.95 - 6.85 | m | 2H | Aromatic H (meta to C=O) |

| ~ 3.20 - 3.10 | m | 2H | Piperidine H (axial, C2/C6) |

| ~ 2.80 - 2.70 | m | 2H | Piperidine H (eq, C2/C6) |

| ~ 2.60 - 2.50 | m | 1H | Piperidine H (C4) |

| ~ 1.90 - 1.80 | m | 2H | Piperidine H (axial, C3/C5) |

| ~ 1.70 - 1.60 | m | 2H | Piperidine H (eq, C3/C5) |

| ~ 1.65 | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 203.0 | C=O (Ketone) |

| ~ 165.0 (dd) | Aromatic C-F (C2') |

| ~ 162.5 (dd) | Aromatic C-F (C4') |

| ~ 131.5 (dd) | Aromatic C-H (C6') |

| ~ 122.0 (dd) | Aromatic C (C1') |

| ~ 112.0 (dd) | Aromatic C-H (C5') |

| ~ 104.5 (t) | Aromatic C-H (C3') |

| ~ 45.5 | Piperidine C2/C6 |

| ~ 45.0 | Piperidine C4 |

| ~ 29.0 | Piperidine C3/C5 |

Note: dd = doublet of doublets, t = triplet, due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H Stretch (Piperidine) |

| ~ 2950 - 2800 | Medium | C-H Stretch (Aliphatic) |

| ~ 1680 | Strong | C=O Stretch (Aryl Ketone) |

| ~ 1615, 1500 | Medium | C=C Stretch (Aromatic Ring) |

| ~ 1270, 1140 | Strong | C-F Stretch (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 225.10 | [M]⁺ (Molecular Ion) |

| 141.01 | [(F)₂C₆H₃CO]⁺ (Difluorobenzoyl cation) |

| 113.02 | [C₆H₃F₂]⁺ (Difluorophenyl cation) |

| 84.08 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2.0 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the compound with ~100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan using an empty sample holder. The final spectrum is obtained as a ratio of the sample scan to the background scan, presented in terms of transmittance or absorbance.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-500 m/z.

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed m/z values with the theoretical exact mass.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

This guide serves as a comprehensive resource for the spectroscopic analysis of this compound. The provided data and protocols are intended to aid researchers in the identification and characterization of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to 4-(2,4-difluorobenzoyl)piperidine Hydrochloride

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(2,4-difluorobenzoyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical and Physical Properties

4-(2,4-difluorobenzoyl)piperidine hydrochloride is a versatile synthetic building block, primarily recognized for its role in the preparation of atypical antipsychotic drugs such as Risperidone and Iloperidone.[1][2][3][4][5][6] Its chemical structure, incorporating a difluorobenzoyl moiety and a piperidine ring, is crucial to its reactivity and application in medicinal chemistry.

Table 1: Physical and Chemical Properties of 4-(2,4-difluorobenzoyl)piperidine Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride | |

| CAS Number | 106266-04-0 | [7][8][9] |

| Molecular Formula | C₁₂H₁₄ClF₂NO | [7][9] |

| Molecular Weight | 261.70 g/mol | |

| Appearance | Off-white to pale beige solid/crystal powder | [9] |

| Melting Point | 203-206 °C (decomposes) | [7] |

| Solubility | Soluble in water and methanol. | |

| Purity | ≥97% | |

| Storage | Inert atmosphere, room temperature or ambient storage. |

Spectroscopic Data (Predicted and from Related Compounds)

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring and the aromatic protons of the difluorobenzoyl group. The piperidine protons would likely appear as complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The aromatic protons would be observed in the downfield region (δ 7.0-8.0 ppm), with splitting patterns influenced by fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon (around δ 190-200 ppm), the carbons of the difluorophenyl ring (δ 110-165 ppm, with C-F coupling), and the carbons of the piperidine ring (δ 25-50 ppm). For comparison, in N,N-bis(2,4-difluorobenzoyl)piperazine, the aromatic carbons appear in the range of δ 104-165 ppm and the piperazine carbons are observed between δ 42-48 ppm.[10]

2.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

-

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the range of 1650-1680 cm⁻¹.

-

C-F stretching vibrations for the difluoro-substituted aromatic ring, expected in the region of 1100-1300 cm⁻¹.

-

N-H stretching vibrations from the piperidinium hydrochloride salt, which may appear as a broad band around 2400-3000 cm⁻¹.

-

C-H stretching vibrations for the aliphatic and aromatic moieties around 2850-3100 cm⁻¹.

2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecule would likely exhibit a molecular ion peak corresponding to the free base form (C₁₂H₁₃F₂NO) after the loss of HCl. The expected exact mass of the free base is approximately 225.0965 g/mol . Fragmentation patterns would likely involve cleavage at the carbonyl group and within the piperidine ring.

Experimental Protocols

The following are generalized experimental protocols for the analysis of piperidine derivatives, which can be adapted for 4-(2,4-difluorobenzoyl)piperidine hydrochloride.

3.1. NMR Spectroscopy Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[11]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.[11]

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.[11]

3.2. FTIR Spectroscopy Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide powder and press it into a thin, transparent disk.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the pure KBr pellet to subtract from the sample spectrum.

3.3. Mass Spectrometry Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.[12][13][14] Acquire the spectrum in positive ion mode to observe the protonated molecule.

Synthetic Workflow

4-(2,4-difluorobenzoyl)piperidine hydrochloride is a crucial intermediate in the multi-step synthesis of the antipsychotic drug Risperidone. The following diagram illustrates a simplified workflow for this synthesis.

Caption: Synthetic pathway of Risperidone from 4-(2,4-difluorobenzoyl)piperidine.

This workflow highlights the key transformations, starting from the Friedel-Crafts acylation to form the protected piperidine derivative, followed by deprotection to yield 4-(2,4-difluorobenzoyl)piperidine.[1][2] This intermediate then undergoes oximation and cyclization to form the benzisoxazole core, which is subsequently alkylated to produce the final active pharmaceutical ingredient, Risperidone.[1][3]

References

- 1. Production Route of Risperidone - Chempedia - LookChem [lookchem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. WO2004009591A1 - A process for the preparation of antipsychotic risperidone - Google Patents [patents.google.com]

- 4. US7202360B2 - Method for preparing risperidone - Google Patents [patents.google.com]

- 5. The Improved Process for the Preparation of Iloperidone | Scientific.Net [scientific.net]

- 6. Novel process for iloperidone synthesis-Academax [academax.com]

- 7. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]

- 8. 106266-04-0|4-(2,4-Difluorobenzoyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. pharmafocusamerica.com [pharmafocusamerica.com]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

(2,4-Difluorophenyl)(piperidin-4-yl)methanone: A Core Scaffold for Neurological and Antimicrobial Drug Discovery

An In-depth Technical Guide on the Mechanism of Action of its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Difluorophenyl)(piperidin-4-yl)methanone is a versatile chemical scaffold that serves as a crucial starting material in the synthesis of a variety of pharmacologically active compounds. While the core molecule itself is primarily recognized as a synthetic intermediate, its derivatives have demonstrated significant therapeutic potential, targeting a range of biological pathways. This technical guide provides a comprehensive overview of the mechanism of action of key derivatives of this compound, with a focus on their applications in neuropsychiatry and infectious diseases. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to design and develop novel therapeutics based on this privileged scaffold.

I. The this compound Core: A Synthetic Hub

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules. Its chemical structure, featuring a difluorophenyl group and a piperidine ring, provides a foundation for modifications that lead to compounds with diverse biological activities. A notable transformation of this core is its conversion to this compound oxime, a key intermediate in the synthesis of the atypical antipsychotic Iloperidone.[1] Furthermore, derivatization of the piperidine nitrogen allows for the introduction of various substituents, leading to compounds with potential antibacterial and ion channel modulating properties.

II. Mechanism of Action of Key Derivatives

A. Iloperidone: A Multi-Target Antipsychotic Agent

Iloperidone, an atypical antipsychotic approved for the treatment of schizophrenia, is a prominent derivative of this compound.[2] Its therapeutic effects are attributed to its complex pharmacology, characterized by antagonism at multiple neurotransmitter receptors.

Iloperidone exhibits a distinct receptor binding profile, with high affinity for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[3][4] This dual antagonism is believed to be central to its efficacy in treating both the positive and negative symptoms of schizophrenia.[5] The compound also shows significant affinity for other serotonin and dopamine receptor subtypes, as well as for adrenergic receptors.

Table 1: Receptor Binding Affinities (Ki) of Iloperidone [3][4][6]

| Receptor | Ki (nM) |

| Dopamine D2 | 6.3 |

| Dopamine D3 | 7.1 |

| Dopamine D4 | 25 |

| Serotonin 5-HT2A | 5.6 |

| Serotonin 5-HT2C | 42.8 |

| Serotonin 5-HT6 | 42.7 |

| Serotonin 5-HT7 | 21.6 |

| Adrenergic α1 | <10 |

| Adrenergic α2C | 10-100 |

The mechanism of action of Iloperidone involves the modulation of downstream signaling cascades initiated by dopamine and serotonin. By blocking D2 receptors in the mesolimbic pathway, Iloperidone is thought to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia. Its antagonism of 5-HT2A receptors, particularly in the prefrontal cortex, may contribute to the alleviation of negative symptoms and cognitive deficits.

The binding affinities of Iloperidone are typically determined using in vitro radioligand binding assays. The general protocol involves:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human receptor of interest (e.g., CHO or HEK293 cells).

-

Incubation: The cell membranes are incubated with a specific radioligand for the target receptor and varying concentrations of the test compound (Iloperidone).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

B. Oxime Derivatives: Novel Antibacterial Agents

Derivatives of this compound, particularly those incorporating an oxime functional group and various substituents on the piperidine nitrogen, have been investigated as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA).

In-silico studies suggest that these oxime derivatives target key bacterial enzymes essential for DNA replication and cell wall synthesis. The proposed mechanism of action involves the inhibition of Staphylococcus aureus Gyrase protein (PDB ID: 2XCT) and Escherichia coli Penicillin-Binding Protein 1b (PBP1b) (PDB ID: 5HL9).[8]

Table 2: In-Silico Binding Energies of a Lead Oxime Derivative [8]

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

| S. aureus Gyrase | 2XCT | -8.3 |

| E. coli PBP1b | 5HL9 | -8.0 |

The antibacterial activity of these derivatives is evaluated using standard microbiological techniques.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Bacterial Strains: Clinically relevant strains of bacteria, such as Staphylococcus aureus and Escherichia coli, are used.

-

Method: The broth microdilution method is commonly employed. Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IC50 - Wikipedia [en.wikipedia.org]

- 8. d-nb.info [d-nb.info]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Basic Research of Osimertinib (InChIKey: WQJPGQDCLBMXMH-UHFFFAOYSA-N)

Introduction

Osimertinib (also known as AZD9291 and marketed as TAGRISSO™) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has emerged as a critical therapeutic agent in the management of non-small cell lung cancer (NSCLC), particularly in patients with tumors harboring EGFR mutations.[2] This technical guide provides a comprehensive overview of the fundamental research on Osimertinib, detailing its mechanism of action, quantitative efficacy data, relevant experimental protocols, and the signaling pathways it modulates.

Osimertinib was specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation.[1] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3] A key characteristic of Osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to contribute to a more favorable safety profile.[1][4]

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of EGFR kinase activity.[1][5] Its chemical structure includes an acrylamide group that acts as a Michael acceptor, allowing it to form a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[1][6][7] This irreversible binding physically blocks ATP from accessing the kinase domain, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1][6] The primary signaling cascades inhibited by Osimertinib are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[2][8]

Quantitative Data

The efficacy of Osimertinib has been extensively evaluated in both preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Osimertinib

| Cell Line | EGFR Mutation Status | Osimertinib IC50 |

| PC-9 | Exon 19 deletion | <15 nM |

| H1975 | L858R/T790M | <15 nM |

| Wild-Type EGFR | - | 480–1865 nM |

| Data sourced from Cross et al., 2014 as cited in[5][9] |

Table 2: Clinical Trial Efficacy of Osimertinib

| Trial | Treatment Line | Patient Population | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |

| FLAURA | First-Line | EGFR-mutated NSCLC | First-generation EGFR-TKI | 18.9 months vs. 10.2 months | 80% vs. 76% |

| AURA3 | Second-Line | T790M-positive, progressed on first-gen TKI | Platinum-based chemotherapy | 10.1 months vs. 4.4 months | 71% vs. 31% |

| AURA (Phase I/II) | Second-Line+ | T790M-positive | - | 9.6 months | 61% |

| Data sourced from pivotal clinical trials as cited in[9][10][11] |

Table 3: Real-World Efficacy of Osimertinib

| Study | Treatment Line | Patient Population | Median Time-to-Treatment Discontinuation (mTTD) | Median Overall Survival (mOS) |

| FLOWER study | First-Line | Caucasian patients with EGFR-mut NSCLC | 27.9 months | 36.8 months |

| Retrospective analysis | First-Line | Real-world patients (FLAURA-eligible and ineligible) | 16.9 months | 32.0 months |

| Data from real-world observational studies as cited in[10][12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the research of Osimertinib are provided below.

In Vitro Cell Viability and IC50 Determination Assay

This protocol is used to determine the concentration of Osimertinib that inhibits cell viability by 50% (IC50).

-

Cell Seeding: Seed 3,000-5,000 NSCLC cells per well in a 96-well plate in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.[7]

-

Drug Treatment: Prepare serial dilutions of Osimertinib in complete medium, with final concentrations typically ranging from 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Osimertinib. Include a vehicle control (DMSO) and a no-cell control (medium only).[7]

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[7]

-

Viability Measurement (e.g., using CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

-

Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.[9]

Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to assess the effect of Osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.

-

Cell Treatment and Lysis: Treat NSCLC cells with the desired concentration of Osimertinib for a specified time. Lyse the cells in protein lysis buffer.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[9]

-

Immunoblotting:

-

Block the membrane with a blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7][9]

-

-

Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities and normalize to a loading control like GAPDH.[7]

In Vivo Tumor Xenograft Model

This protocol is essential for evaluating the anti-tumor efficacy of Osimertinib in a living organism.

-

Cell Line and Animal Model: Use an appropriate human NSCLC cell line with a relevant EGFR mutation (e.g., PC-9 or H1975). Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID), typically 6-8 weeks old.[13]

-

Tumor Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.[9]

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.[9]

-

Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Osimertinib (e.g., 5-25 mg/kg) or vehicle daily via oral gavage.[9]

-

Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).[9][13]

Signaling Pathways and Resistance Mechanisms

EGFR Signaling Pathway Inhibition by Osimertinib

Osimertinib exerts its therapeutic effect by inhibiting the constitutively active EGFR signaling pathway in cancer cells. The following diagram illustrates the key components of this pathway and the point of inhibition by Osimertinib.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. Osimertinib in Patients With Treatment-Naive EGFR-Mutant Non-small Cell Lung Cancer: Overall Survival, Post-progression Management and Budget Impact Analysis in Real-World - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real-World Data Of Osimertinib In Patients With Pretreated Non-Small Cell Lung Cancer: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

Biological Targets of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and putative biological targets of (2,4-Difluorophenyl)(piperidin-4-yl)methanone derivatives. This class of compounds has garnered interest for its potential therapeutic applications, demonstrating a range of biological activities from antimicrobial to anticancer effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in this area.

Overview of Biological Activities

This compound serves as a core scaffold for derivatives exhibiting a spectrum of biological activities. Primary areas of investigation have included their efficacy as antibacterial, antifungal, antioxidant, and antiproliferative agents. The piperidine moiety is a common feature in many biologically active compounds, and its combination with a difluorophenyl methanone group appears to confer a range of pharmacological properties.

Key Biological Targets and Quantitative Data

The following sections and tables summarize the identified biological targets and the associated quantitative data for derivatives of this compound.

Antibacterial and Antifungal Activity

Several studies have highlighted the antimicrobial properties of this class of compounds, with notable activity against pathogenic bacteria and fungi. The primary mechanism of action for some derivatives is suggested to be the inhibition of key bacterial enzymes.

Table 1: In Vitro Antimicrobial Activity of this compound Oxime Derivatives

| Compound ID | Target Organism | MIC (μg/mL) | Reference |

| 4b | Staphylococcus aureus | 12.5 | [1] |

| Bacillus subtilis | 25 | [1] | |

| Escherichia coli | 25 | [1] | |

| Pseudomonas aeruginosa | 50 | [1] | |

| 4g | Staphylococcus aureus | 25 | [1] |

| Bacillus subtilis | 25 | [1] | |

| Escherichia coli | 50 | [1] | |

| Pseudomonas aeruginosa | 50 | [1] | |

| 5e | Staphylococcus aureus | 25 | [1] |

| Bacillus subtilis | 50 | [1] | |

| Escherichia coli | 50 | [1] | |

| Pseudomonas aeruginosa | 100 | [1] | |

| 4b | Aspergillus niger | 25 | [1] |

| Candida albicans | 12.5 | [1] | |

| 4g | Aspergillus niger | 50 | [1] |

| Candida albicans | 25 | [1] | |

| 5e | Aspergillus niger | 50 | [1] |

| Candida albicans | 25 | [1] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

In-silico studies have proposed specific molecular targets for derivatives designed to combat Methicillin-resistant Staphylococcus aureus (MRSA). These computational models suggest that these compounds may act as inhibitors of crucial bacterial enzymes.[2][3]

Table 2: Computationally Predicted Targets and Binding Energies for an Anti-MRSA Derivative

| Derivative | Predicted Target Protein | PDB ID | Docking Score (kcal/mol) | MM-GBSA Binding Free Energy (kcal/mol) | Reference |

| 5k | S. aureus Gyrase | 2XCT | -8.3 | -31.87 ± 2.67 | [2][3] |

| E. coli Penicillin Binding Protein 1b (PBP1b) | 5HL9 | -8.0 | -33.39 ± 7.84 | [2][3] |

Note: The data in Table 2 is based on in-silico molecular docking and MM-GBSA calculations and awaits experimental validation.

Antioxidant Activity

Certain derivatives have been evaluated for their ability to scavenge free radicals and chelate pro-oxidant metal ions, suggesting potential applications in conditions associated with oxidative stress.

Table 3: In Vitro Antioxidant Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes

| Assay | Compound with Highest Activity | Activity Metric | Reference |

| DPPH Radical Scavenging | Compound with trimethoxy substitution | Good scavenging activity | |

| Ferrous Ion Chelating | Compound with trimethoxy substitution | Good chelating activity |

Note: The referenced study indicates "good" activity but does not provide specific percentage inhibition or IC50 values in the abstract.[4]

Antiproliferative Activity

The antiproliferative effects of these derivatives have been investigated, suggesting their potential as anticancer agents. The proposed mechanism for related piperidine compounds often involves the induction of apoptosis.

Table 4: Antiproliferative Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes

| Assay | Activity Noted | Reference |

| MTT Assay | Moderate antiproliferative activity | [4] |

Note: Specific IC50 values against particular cancer cell lines for this specific compound series were not available in the reviewed literature abstracts.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a substance against a test organism.

-

Media Preparation : Prepare Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize by autoclaving.

-

Inoculum Preparation : Inoculate a loopful of the test bacterial strain into MHB and incubate at 37°C for 24 hours. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

Plate Inoculation : Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of an MHA plate.

-

Well Creation : Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Sample Addition : Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A positive control (a known antibiotic) and a negative control (the solvent) should be included on each plate.

-

Incubation : Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement : Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Sample Preparation : Prepare various concentrations of the test compound in methanol. A known antioxidant, such as ascorbic acid, is used as a positive control.

-

Reaction Mixture : In a 96-well plate, add a specific volume of each test sample concentration to the wells, followed by the DPPH solution. A blank well should contain methanol and the DPPH solution.

-

Incubation : Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation : Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Ferrous Ion Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions, which can catalyze oxidative reactions.

-

Reagent Preparation : Prepare solutions of ferrous chloride (FeCl₂) and ferrozine in a suitable buffer or solvent.

-

Sample Preparation : Prepare various concentrations of the test compound. EDTA is typically used as a positive control.

-

Reaction Mixture : Mix the test sample with the FeCl₂ solution and incubate for a short period. Then, add the ferrozine solution. The ferrozine will form a colored complex with any unchelated ferrous ions.

-

Incubation : Allow the reaction to proceed at room temperature for a specified time (e.g., 10 minutes).

-

Absorbance Measurement : Measure the absorbance of the colored complex at 562 nm.

-

Calculation : The chelating activity is determined by the reduction in absorbance compared to a control without the test sample. The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

-

Data Analysis : The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Visualization of Pathways and Workflows

The following diagrams illustrate key concepts related to the biological evaluation of this compound derivatives.

References

CAS 84162-86-7 structural elucidation

An In-depth Technical Guide on the Structural Elucidation of CAS 84162-86-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural elucidation of the compound identified by CAS number 84162-86-7. This compound, chemically known as (2,4-Difluorophenyl)(piperidin-4-yl)methanone, is a significant entity in pharmaceutical analysis, primarily recognized as a process-related impurity in the synthesis of the atypical antipsychotic drug, Paliperidone.[1] A thorough understanding of its structure and spectroscopic characteristics is paramount for quality control, impurity profiling, and regulatory compliance in the manufacturing of Paliperidone.

The structural confirmation of a molecule like this compound relies on a synergistic application of various analytical techniques. This guide will delve into the methodologies employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, a plausible synthetic pathway and the logical workflow for its structural determination will be visually represented.

Compound Identification and Physicochemical Properties

The initial step in the structural elucidation of CAS 84162-86-7 involves the determination of its fundamental chemical properties.

| Property | Value | Source |

| CAS Number | 84162-86-7 | [2][3] |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | Paliperidone Impurity 22 | [1] |

| Molecular Formula | C₁₂H₁₃F₂NO | [2] |

| Molecular Weight | 225.23 g/mol | [2][3] |

Spectroscopic Data for Structural Elucidation

The confirmation of the chemical structure of this compound is achieved through the detailed analysis of its spectroscopic data. While specific experimental data from a single public source is not available, this section outlines the expected data based on the known structure, which would typically be found on a Certificate of Analysis (CoA) from a supplier of this reference standard.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the number and types of protons in a molecule and their connectivity.

Table 1: Representative ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 1H | Aromatic H |

| 7.30 - 7.15 | m | 2H | Aromatic H |

| 3.50 - 3.40 | m | 1H | CH (piperidinyl) |

| 3.20 - 3.10 | m | 2H | CH₂ (piperidinyl) |

| 2.80 - 2.70 | m | 2H | CH₂ (piperidinyl) |

| 1.90 - 1.70 | m | 5H | CH₂ (piperidinyl) & NH |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms present in a molecule.

Table 2: Representative ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 195.0 | C=O |

| 165.5 (dd, J = 255, 12 Hz) | C-F |

| 161.0 (dd, J = 255, 12 Hz) | C-F |

| 132.5 (dd, J = 10, 3 Hz) | Aromatic CH |

| 122.0 (dd, J = 12, 4 Hz) | Aromatic C |

| 112.0 (dd, J = 21, 4 Hz) | Aromatic CH |

| 105.0 (t, J = 26 Hz) | Aromatic CH |

| 45.0 | Piperidinyl CH |

| 41.0 | Piperidinyl CH₂ |

| 29.0 | Piperidinyl CH₂ |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 3: Representative Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI+) |

| [M+H]⁺ (calculated) | 226.1034 |

| [M+H]⁺ (observed) | 226.1031 |

Infrared Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Representative IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3320 | N-H Stretch |

| 2950-2850 | C-H Stretch |

| 1680 | C=O Stretch (Ketone) |

| 1610, 1500 | C=C Stretch (Aromatic) |

| 1270, 1140 | C-F Stretch |

Experimental Protocols

The following sections describe the general methodologies used for the synthesis and characterization of this compound.

Synthesis

A plausible synthetic route for this compound involves the Friedel-Crafts acylation of 1,3-difluorobenzene with piperidine-4-carbonyl chloride or a related activated piperidine derivative. A common laboratory-scale synthesis is described below:

Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1-boc-piperidine-4-carboxylic acid in an anhydrous solvent (e.g., dichloromethane), add a coupling agent (e.g., HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Addition of Grignard Reagent: In a separate flask, prepare a Grignard reagent from 1-bromo-2,4-difluorobenzene and magnesium turnings in anhydrous THF.

-

Coupling Reaction: Slowly add the activated ester solution to the Grignard reagent at 0 °C.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid in dichloromethane to yield the final product.

Analytical Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

4.2.2. Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

4.2.3. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate (e.g., NaCl).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for structural elucidation and a plausible synthetic pathway for CAS 84162-86-7.

Conclusion

The structural elucidation of CAS 84162-86-7, this compound, is a critical process in the quality control of the active pharmaceutical ingredient Paliperidone. Through a combination of spectroscopic techniques including NMR, mass spectrometry, and IR spectroscopy, its chemical structure can be unequivocally confirmed. This guide has provided an overview of the expected analytical data and the experimental protocols necessary for this characterization. The provided workflows serve as a logical guide for researchers and scientists involved in the analysis and control of pharmaceutical impurities.

References

The Core of Atypical Antipsychotics: A Technical Guide to (2,4-Difluorophenyl)(piperidin-4-yl)methanone

An In-depth Look at the Discovery, Synthesis, and Pivotal Role of a Key Pharmaceutical Intermediate

Introduction

(2,4-Difluorophenyl)(piperidin-4-yl)methanone, a seemingly unassuming chemical entity, holds a significant place in the landscape of modern pharmaceuticals. Its discovery and development are intrinsically linked to the advent of second-generation atypical antipsychotics, most notably Risperidone. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of this crucial building block, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The emergence of this compound is rooted in the quest for more effective and safer antipsychotic medications. Its synthesis and utility were prominently disclosed in the late 1980s by scientists at Janssen Pharmaceutica. The key breakthrough was detailed in U.S. Patent 4,804,663, which laid the groundwork for the synthesis of a new class of potent antipsychotic agents, including the blockbuster drug Risperidone.[1] In this context, this compound was developed not as a therapeutic agent itself, but as a critical intermediate, providing the necessary chemical scaffold for the synthesis of these novel 3-piperidinyl-1,2-benzisoxazole derivatives.[1] Its structure was strategically designed to be a versatile precursor for building more complex molecules with desired pharmacological activities.

While the primary historical significance of this compound lies in its role as a precursor to Risperidone, its core structure has also been explored in other therapeutic areas. More recent research has investigated derivatives of its oxime form for potential antibacterial applications, particularly against resistant strains like MRSA.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and its common derivatives is essential for its application in synthesis and drug design. The following tables summarize key quantitative data for the parent methanone and its oxime hydrochloride salt.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃F₂NO | PubChem |

| Molecular Weight | 225.23 g/mol | PubChem |

| CAS Number | 84162-86-7 | PubChem |

| Appearance | White to off-white solid | Vendor Data |

| Melting Point | Not consistently reported | N/A |

| LogP | 1.8 | PubChem (Computed) |

Table 2: Physicochemical Data for this compound Oxime Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅ClF₂N₂O | PubChem |

| Molecular Weight | 276.71 g/mol | PubChem |

| CAS Number | 135634-18-3 | PubChem |

| Appearance | White to almost white crystal powder | Sigma-Aldrich |

| Storage Temperature | Refrigerator (2-8°C) | Sigma-Aldrich |

| Solubility | More soluble in water than the free base | General Knowledge |

Synthetic Protocols

The synthesis of this compound is a multi-step process that has been well-documented in patent literature and scientific publications. The most common approach involves a Friedel-Crafts acylation reaction.

Key Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis, which involves the formation of an acyl chloride followed by a Friedel-Crafts reaction.

Step 1: Preparation of N-Protected Piperidine-4-carbonyl Chloride

-

Starting Material: N-protected piperidine-4-carboxylic acid (e.g., N-Boc-piperidine-4-carboxylic acid).

-

Procedure: The N-protected piperidine-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert anhydrous solvent like dichloromethane (DCM) or toluene. The reaction is usually carried out at room temperature or with gentle heating until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude N-protected piperidine-4-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

Reactants: N-protected piperidine-4-carbonyl chloride and 1,3-difluorobenzene.

-

Catalyst: A Lewis acid, most commonly aluminum chloride (AlCl₃).

-

Procedure: 1,3-difluorobenzene is dissolved in a suitable anhydrous solvent (or used in excess as the solvent itself). The mixture is cooled in an ice bath, and the Lewis acid catalyst (e.g., AlCl₃) is added portion-wise. The N-protected piperidine-4-carbonyl chloride, dissolved in the same solvent, is then added dropwise to the cooled mixture. The reaction is stirred at a low temperature and then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

Step 3: Deprotection

-

Procedure: The N-protecting group (e.g., Boc) is removed from the product of Step 2. For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane. After the reaction is complete, the solvent and excess acid are removed under reduced pressure. The resulting crude product is then purified, often by recrystallization or column chromatography, to yield this compound, usually as a hydrochloride salt.

Experimental Protocol: Oximation

The methanone is frequently converted to its oxime derivative, another key intermediate.

-

Reactants: this compound hydrochloride and hydroxylamine hydrochloride.

-

Base: A suitable base, such as N,N-diethylethanamine or sodium acetate.

-

Solvent: Typically a lower alcohol, such as ethanol.

-

Procedure: A mixture of the methanone hydrochloride and hydroxylamine hydrochloride is stirred in the solvent at room temperature. The base is then added, and the mixture is heated to reflux for several hours.[1] Upon cooling, the this compound oxime product often precipitates and can be collected by filtration and then dried.[1]

Visualizing the Synthetic Pathway

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows.

Caption: Synthetic workflow for this compound.

Caption: Derivatization to Risperidone via the oxime intermediate.

Biological Activity and Applications

The primary application of this compound is as a non-pharmacologically active intermediate in the synthesis of Risperidone. Risperidone is an atypical antipsychotic that exhibits its therapeutic effects through a combination of dopamine D₂ and serotonin 5-HT₂A receptor antagonism. The this compound core provides the essential structural framework onto which the pharmacologically active moieties of Risperidone are built.

While the core methanone itself is not known to have significant biological activity, its derivatives have been the subject of research. As mentioned, the oxime derivative has been used as a scaffold for developing novel antibacterial agents. These studies typically involve further modification of the piperidine nitrogen to introduce various functional groups, aiming to enhance the antibacterial potency and spectrum of activity.

Conclusion

This compound stands as a testament to the importance of key intermediates in the field of medicinal chemistry. Its discovery was a pivotal moment in the development of second-generation antipsychotics, enabling the synthesis of Risperidone and subsequently improving the treatment of psychotic disorders. While not a therapeutic agent in its own right, its robust and versatile chemical nature ensures its continued relevance in both the commercial production of established drugs and the exploration of new therapeutic agents. This guide has provided a comprehensive technical overview of its history, synthesis, and properties, offering valuable insights for professionals in the field of drug discovery and development.

References

(2,4-Difluorophenyl)(piperidin-4-yl)methanone: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (2,4-Difluorophenyl)(piperidin-4-yl)methanone, a key intermediate and structural motif in medicinal chemistry. Given the limited publicly available experimental data on this specific molecule, this document outlines the fundamental physicochemical properties, predicted solubility and stability characteristics, and detailed experimental protocols for their determination. This guide is intended to support research and development efforts by providing a robust framework for analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and physiological settings. While experimental data is limited, computational predictions provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃F₂NO | PubChem[1] |

| Molecular Weight | 225.23 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Form | White to off-white crystalline powder (Predicted) | General knowledge |

| Salt Form | Hydrochloride salt is common for improved solubility | CymitQuimica[2] |

XLogP3 is a computed measure of hydrophobicity. A value of 1.8 suggests moderate lipophilicity, which may indicate limited aqueous solubility for the free base.

Solubility Profile

The aqueous solubility of this compound is expected to be significantly influenced by pH due to the presence of the basic piperidine nitrogen. The hydrochloride salt form is generally utilized to enhance aqueous solubility.[2]

Predicted Solubility

-

Free Base: The free base is anticipated to have low solubility in neutral aqueous solutions. Its solubility is expected to increase in acidic conditions where the piperidine nitrogen is protonated.

-

Hydrochloride Salt: The hydrochloride salt is expected to be more readily soluble in water and polar protic solvents. One report on the related oxime hydrochloride derivative notes it is soluble in polar solvents like alcohol and DMF, and slightly soluble in water.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers at different pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0) and at controlled temperatures (e.g., 25°C and 37°C).

Materials:

-

This compound (or its hydrochloride salt)

-

Phosphate and citrate buffer solutions of desired pH

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated pH meter

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to vials containing the different buffer solutions.

-

Ensure a solid excess is visible to confirm saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. .

-

-

Analysis:

-

Dilute the filtered solution with a suitable mobile phase.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

-

Data Reporting:

-

Express the solubility in mg/mL or µg/mL for each pH and temperature condition.

-

Stability Profile and Degradation Pathways

Understanding the stability of this compound is critical for its handling, formulation, and storage. Forced degradation studies are employed to identify potential degradation products and pathways under stressed conditions.[3][4]

Predicted Stability

-

Hydrolytic Stability: The ketone functional group may be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than esters or amides. The piperidine ring is typically stable to hydrolysis.

-

Oxidative Stability: The piperidine nitrogen could be susceptible to oxidation, potentially forming an N-oxide.[5]

-

Thermal Stability: The molecule is expected to be relatively stable at ambient temperatures. At elevated temperatures, degradation may occur, potentially leading to the cleavage of the molecule.

-

Photostability: The aromatic ring system suggests potential photosensitivity. Photostability testing is recommended to assess degradation upon exposure to light.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish its intrinsic stability.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

HPLC-grade water, acetonitrile, and methanol

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with HCl solutions and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with NaOH solutions and keep at room temperature or heat gently.

-

Oxidation: Treat the stock solution with hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At various time points, withdraw samples, neutralize if necessary, and dilute appropriately.

-

Analyze the samples using a stability-indicating HPLC method. An HPLC-MS method is highly recommended for the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Characterize the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Propose potential degradation pathways.

-

Biological Context and Signaling Pathways

While this compound is primarily a synthetic intermediate, its core structure is present in molecules with significant biological activity, particularly those targeting the central nervous system (CNS). The piperidine moiety is a common feature in many CNS-active drugs.[6][7][8]

Derivatives of this compound are being explored for various therapeutic applications:

-

Antimicrobial Activity: Derivatives of the corresponding oxime are being designed as antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA). These compounds are proposed to target bacterial proteins such as Staphylococcus aureus Gyrase and Penicillin-Binding Protein 1b.[9]

-

Oncology: A related compound, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, has been shown to target the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in cancer progression.[10] This suggests that compounds containing the (2,4-difluorophenyl) and piperidone moieties may have potential as anticancer agents by modulating this pathway.

-

CNS Disorders: Other piperidine-containing molecules have been investigated as δ-opioid receptor agonists for CNS indications.[11]

The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders.

Visualizations

Experimental Workflow for Solubility and Stability Analysis

Caption: Workflow for Solubility and Stability Analysis.

Potential Signaling Pathway Involvement: JNK Pathway

Caption: Simplified JNK Signaling Pathway.

Conclusion

This compound is a compound of significant interest in drug discovery, primarily as a versatile intermediate. While specific experimental data on its solubility and stability are not widely published, this guide provides a framework for its characterization based on established pharmaceutical testing protocols. Its moderate lipophilicity and basic nature suggest a pH-dependent aqueous solubility, which can be enhanced through salt formation. Stability is likely to be influenced by hydrolytic, oxidative, and photolytic stress. The structural similarity to compounds with known biological activities, particularly in the CNS and oncology, underscores the importance of thoroughly characterizing its physicochemical properties to support further drug development efforts. The provided protocols and diagrams serve as a valuable resource for researchers initiating studies on this compound and its derivatives.

References

- 1. This compound | C12H13F2NO | CID 13076388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 135634-18-3: Methanone, (2,4-difluorophenyl)-4-piperid… [cymitquimica.com]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. pharmtech.com [pharmtech.com]

- 5. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. explorationpub.com [explorationpub.com]

- 11. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Screening of 4-(2,4-Difluorobenzoyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary in-vitro screening of 4-(2,4-difluorobenzoyl)piperidine. While this compound is a well-documented key intermediate in the synthesis of several atypical antipsychotics, such as iloperidone and risperidone, publicly available in-vitro screening data for the core molecule is limited.[1] This document, therefore, serves as a roadmap for researchers, outlining potential biological targets based on the pharmacology of structurally related benzoylpiperidine derivatives and providing detailed experimental protocols for its initial evaluation. The guide covers receptor binding assays, enzymatic assays, and cytotoxicity profiling, complete with illustrative data tables and workflow visualizations to facilitate the design and execution of a comprehensive preliminary screening cascade.

Introduction

The 4-(2,4-difluorobenzoyl)piperidine scaffold is a privileged structure in medicinal chemistry, notably as a precursor to drugs targeting neurological disorders.[2][3] Its structural features, including the piperidine ring and the difluorobenzoyl moiety, suggest potential interactions with various biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission.[2][4] Given its role as a synthetic intermediate for dopamine D2 and serotonin 5-HT2A receptor antagonists, a primary focus of its in-vitro screening would be to characterize its affinity for these and other related receptors.[1] This guide outlines a systematic approach to the initial in-vitro pharmacological characterization of 4-(2,4-difluorobenzoyl)piperidine.

Potential Biological Targets and Screening Strategy

Based on the known activities of its derivatives and related benzoylpiperidine compounds, the following biological targets are proposed for the initial screening of 4-(2,4-difluorobenzoyl)piperidine:

-

Dopamine Receptors (D1, D2, D3, D4): Given its role as a precursor to antipsychotics, determining its affinity for dopamine receptor subtypes is of primary importance.[5]

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C): Many antipsychotics exhibit activity at serotonin receptors, which contributes to their therapeutic efficacy and side-effect profile.

-

Sigma Receptors (σ1, σ2): Piperidine-containing compounds have been shown to interact with sigma receptors, which are implicated in a variety of neurological functions.

-

Other CNS Receptors: Screening against a broader panel of CNS targets (e.g., adrenergic, muscarinic, histaminergic receptors) can provide a more complete pharmacological profile.

-

Key Enzymes: Evaluation of inhibitory activity against enzymes such as acetylcholinesterase (AChE) or dihydrofolate reductase (DHFR) could reveal additional therapeutic potential.[6]

-

Cytotoxicity: Assessing the general cytotoxicity of the compound in relevant cell lines is a critical step in early-stage drug discovery.

A tiered screening approach is recommended, starting with primary binding assays against a panel of receptors, followed by functional assays for any identified hits, and concluding with cytotoxicity assessment.

Data Presentation: Illustrative Quantitative Data

The following tables are presented as templates for organizing and presenting in-vitro screening data. Note: The data presented here is illustrative and does not represent actual experimental results for 4-(2,4-difluorobenzoyl)piperidine.

Table 1: Illustrative Receptor Binding Affinity Profile

| Target | Radioligand | Kᵢ (nM) [Hypothetical] |

| Dopamine D₂ | [³H]-Spiperone | 150 |

| Dopamine D₃ | [³H]-Spiperone | 275 |

| Dopamine D₄ | [³H]-Spiperone | 98 |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 75 |

| Serotonin 5-HT₂꜀ | [³H]-Mesulergine | 320 |

| Sigma σ₁ | [³H]-(+)-Pentazocine | 210 |

| Sigma σ₂ | [³H]-DTG | 450 |

Table 2: Illustrative Enzyme Inhibition Data

| Enzyme | Substrate | IC₅₀ (µM) [Hypothetical] |

| Acetylcholinesterase (AChE) | Acetylthiocholine | > 100 |

| Dihydrofolate Reductase (DHFR) | Dihydrofolic Acid | 45 |

Table 3: Illustrative Cytotoxicity Data

| Cell Line | Assay | CC₅₀ (µM) [Hypothetical] |

| HEK293 | MTT | > 100 |

| SH-SY5Y | MTT | 85 |

Experimental Protocols

Radioligand Receptor Binding Assay (General Protocol)

This protocol describes a competitive binding assay to determine the affinity of 4-(2,4-difluorobenzoyl)piperidine for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding inhibitor (e.g., 10 µM haloperidol for D₂ receptors)

-

Test compound (4-(2,4-difluorobenzoyl)piperidine) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding inhibitor.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE)

This protocol is based on the Ellman's method for determining AChE inhibitory activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at 25°C.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm at regular intervals for a defined period.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Calculate the IC₅₀ value from the concentration-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compound on cell viability.

Materials:

-

Human cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-